4-(2-Nitrophenyl)pyrrolidin-2-one
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Overview
Description
4-(2-Nitrophenyl)pyrrolidin-2-one is a chemical compound characterized by its nitrophenyl group attached to a pyrrolidin-2-one ring
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The synthesis of this compound often begins with the nitration of phenylpyrrolidin-2-one using nitric acid and sulfuric acid as nitrating agents.
Reduction Reaction: The nitro group can be reduced to an amine group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Amide Formation: The final step involves the formation of the amide bond, typically using coupling reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring efficient reaction conditions, and optimizing yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance production efficiency.
Types of Reactions:
Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to carboxylic acids.
Reduction: The nitro group can be reduced to an amine group, which can then undergo further reactions.
Substitution: The pyrrolidin-2-one ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Alkyl halides, strong bases.
Major Products Formed:
Oxidation: Nitroso compounds, carboxylic acids.
Reduction: Amines, amides.
Substitution: Alkylated pyrrolidin-2-one derivatives.
Mechanism of Action
Target of Action
Pyrrolidin-2-one derivatives are known to interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
The pyrrolidine ring, a key structural feature of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a unique manner, potentially leading to various biological effects .
Result of Action
Some pyrrolidin-2-one derivatives have been reported to exhibit antitumor activity , suggesting potential cytotoxic effects.
Scientific Research Applications
4-(2-Nitrophenyl)pyrrolidin-2-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-(2-Nitrophenyl)pyrrolidin-2-one is compared with similar compounds such as 4-nitrophenol and 2-nitrophenol:
4-Nitrophenol: Similar nitro group but lacks the pyrrolidin-2-one ring, resulting in different chemical properties and reactivity.
2-Nitrophenol: Different position of the nitro group on the benzene ring, leading to variations in biological activity and chemical behavior.
Properties
IUPAC Name |
4-(2-nitrophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-10-5-7(6-11-10)8-3-1-2-4-9(8)12(14)15/h1-4,7H,5-6H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYWCDWFIPAOPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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